N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a three-carbon propyl chain to a 1-methylindazole-3-carboxamide moiety. The benzimidazole group is a bicyclic aromatic system with two nitrogen atoms, while the indazole component adds a fused benzene-pyrazole structure.
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C19H19N5O/c1-24-16-10-5-2-7-13(16)18(23-24)19(25)20-12-6-11-17-21-14-8-3-4-9-15(14)22-17/h2-5,7-10H,6,11-12H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
OOHUHLVTWDEFQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indazole-3-carboxylic Acid
-
Substrate : Indazole-3-carboxylic acid (ICA) is treated with methylating agents (e.g., trimethyl phosphate, dimethyl sulfate) in the presence of a base.
-
Base : Alkaline earth metal alkoxides (e.g., magnesium ethoxide) in propanol or methanol.
-
Conditions : Reflux at 60–80°C for 2–5 hours.
-
Workup : Acidification with HCl to pH 4, followed by crystallization in methanol-water (3:7).
Data :
| Methylating Agent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trimethyl phosphate | 1-Propanol | Mg(OEt)₂ | 78.3 | 99.78 |
| Dimethyl sulfate | Methanol | CaO | 85.6 | 99.70 |
Advantages : High regioselectivity for N1-methylation (>95%) and scalability.
Synthesis of 3-(1H-Benzimidazol-2-yl)propylamine
The benzimidazole side chain is synthesized via cyclization and functionalization:
Condensation of o-Phenylenediamine
-
Substrate : o-Phenylenediamine reacts with 4-(3-aminopropyl)benzoic acid under acidic conditions.
-
Acid Catalyst : HCl or polyphosphoric acid.
-
Conditions : Reflux at 120°C for 12 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane.
Data :
Advantages : Straightforward one-pot cyclization with moderate yields.
Amide Coupling to Form the Target Compound
The final step involves coupling the carboxylic acid and amine components:
Carbodiimide-Mediated Coupling
-
Activation : 1-Methyl-1H-indazole-3-carboxylic acid is activated with EDC·HCl and HOBt in DMF.
-
Coupling : 3-(1H-Benzimidazol-2-yl)propylamine is added, and the reaction is stirred at 25°C for 24 hours.
-
Workup : Purification via column chromatography (SiO₂, ethyl acetate/hexane).
Data :
Side Products :
-
Over-alkylation of benzimidazole (mitigated by stoichiometric control).
-
Hydrolysis of the amide bond (avoided by anhydrous conditions).
Alternative Routes and Optimization
Microwave-Assisted Synthesis
-
Microwave irradiation (100°C, 20 minutes) reduces reaction time by 80% compared to conventional heating.
Solid-Phase Synthesis
Procedure (hypothesized from):
-
Immobilization of the carboxylic acid on Wang resin, followed by sequential coupling and cleavage.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indazole-H), 7.65–7.12 (m, 4H, benzimidazole-H), 3.95 (s, 3H, N-CH₃).
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).
Challenges and Solutions
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Cancer Research
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide has been evaluated for its potential as an anti-cancer agent. The compound's structure suggests that it may interact with various molecular targets involved in tumor growth and proliferation.
Recent studies indicate that compounds with similar benzimidazole and indazole moieties exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives of benzimidazole have shown promise as inhibitors of receptor tyrosine kinases, which are crucial in cancer signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research shows that derivatives containing the benzimidazole moiety can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
A significant study by Prajapat and Talesara demonstrated that certain benzimidazole derivatives effectively reduced edema in animal models, suggesting that this compound may possess similar effects .
Neurological Disorders
The potential application of this compound in treating neurological disorders is also being explored. Its ability to modulate signaling pathways involved in neuronal survival and apoptosis makes it a candidate for further research in neuroprotection.
Studies have indicated that similar compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, suggesting a pathway for therapeutic use in conditions like Alzheimer's disease and Parkinson's disease .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Linker Length and Flexibility: The target compound’s propyl linker (vs.
- Aromatic Systems: The indazole moiety (vs.
- Functional Groups : The carboxamide group is a common feature in analogs like and , but its pairing with a methyl-indazole in the target compound may reduce metabolic susceptibility compared to ureido or thione groups in .
Table 2: Reported Activities of Structural Analogs
- The target compound’s benzimidazole-indazole architecture may mimic the active sites of kinases or bacterial enzymes (e.g., PBP2A in MRSA), as seen in docking studies for benzimidazole derivatives .
- The absence of sulfur-based groups (e.g., thiones in ) could reduce off-target interactions compared to sulfur-containing analogs.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindazole-3-carboxamide |
| InChI Key | OOHUHLVTWDEFQR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Moiety : Condensation of o-phenylenediamine with formic acid or equivalents.
- Formation of Indazole Moiety : Cyclization reactions involving hydrazines and ketones.
- Linking the Moieties : The final step involves linking the benzimidazole and indazole components through appropriate coupling reactions.
Antimicrobial Activity
Research indicates that compounds with benzimidazole and indazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzimidazole Derivative A | E. coli | 25 |
| Benzimidazole Derivative B | S. aureus | 30 |
| This compound | Pseudomonas aeruginosa | 40 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells, by disrupting cell cycle progression .
Case Study: Anticancer Efficacy
In a study conducted by Roxana et al., the compound was tested against MCF-7 cells, revealing an IC50 value of 225 µM, indicating significant cytotoxicity. The treated cells exhibited increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage consistent with apoptosis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound binds to enzymes and receptors, altering their activity.
- Pathways Involved : It modulates signaling pathways related to cell growth, apoptosis, and immune responses.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Benzimidazole precursor preparation : Alkylation of 1H-benzimidazole-2-thiol to introduce the propyl chain .
Indazole carboxamide synthesis : Coupling 1-methyl-1H-indazole-3-carboxylic acid with an amine-activated intermediate (e.g., using EDCl or DCC as coupling agents) .
Final assembly : Linking the benzimidazole-propyl moiety to the indazole carboxamide via nucleophilic substitution or amide bond formation under controlled pH and temperature .
- Characterization : Confirmation via H/C NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .
- Spectroscopic analysis : H NMR for proton environments (e.g., indazole methyl group at ~3.9 ppm, benzimidazole aromatic protons at 7.1–7.8 ppm) .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates or ADP-Glo™ kits .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and stability : HPLC-based quantification in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can synthetic yields be optimized for the benzimidazole-indazole linkage?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for cross-coupling efficiency .
- Solvent optimization : Compare DMF, THF, and acetonitrile for reaction kinetics and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. What computational strategies predict the compound’s target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to potential targets (e.g., PARP-1 or EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions .
- QSAR modeling : Corrogate substituent effects on activity using MOE or RDKit descriptors .
Q. How do structural modifications alter the compound’s pharmacokinetic profile?
- Methodological Answer :
- Metabolism studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Permeability assays : Caco-2 monolayer transport to predict oral bioavailability .
- LogP optimization : Introduce polar groups (e.g., -OH, -SOH) to reduce logP from 3.5 to 2.0, enhancing solubility .
Q. What mechanisms underlie observed contradictions in biological activity across studies?
- Methodological Answer :
- Dose-response reevaluation : Test activity at lower concentrations (e.g., 0.1–10 µM) to rule out off-target effects .
- Cell-line specificity : Compare activity in isogenic lines (e.g., wild-type vs. mutant p53) to identify genetic dependencies .
- Redox profiling : Measure ROS generation via DCFH-DA assay to assess pro-oxidant vs. antioxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
